Varenicline carbamoyl beta-D-glucuronide-d4

Description

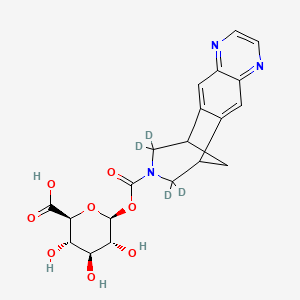

Varenicline carbamoyl β-D-glucuronide-d4 (C₂₀H₁₆D₄N₃O₈; molecular weight 435.42 g/mol) is a deuterated isotopologue of varenicline carbamoyl β-D-glucuronide, a major metabolite of varenicline, a partial nicotinic acetylcholine receptor agonist used for smoking cessation. This compound is synthesized via enzymatic conjugation of varenicline with glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs), followed by deuterium labeling at four positions . The deuterium substitution enhances its utility as an internal standard in mass spectrometry, improving analytical precision by minimizing isotopic interference . It is primarily used in pharmacokinetic studies to quantify varenicline metabolism and excretion pathways .

Properties

Molecular Formula |

C20H21N3O8 |

|---|---|

Molecular Weight |

435.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8?,9?,14-,15-,16+,17-,19-/m0/s1/i6D2,7D2 |

InChI Key |

FXQDTLDLQVLSRG-ODCRKSEXSA-N |

Isomeric SMILES |

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)([2H])[2H])[2H] |

Canonical SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of varenicline carbamoyl beta-D-glucuronide-d4 involves the glucuronidation of varenicline. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the glucuronide conjugate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Varenicline carbamoyl beta-D-glucuronide-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Varenicline carbamoyl beta-D-glucuronide-d4 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Employed in studies involving metabolic pathways and enzyme interactions.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of varenicline.

Industry: Applied in quality control processes during the production of varenicline and its derivatives.

Mechanism of Action

The mechanism of action of varenicline carbamoyl beta-D-glucuronide-d4 is related to its parent compound, varenicline. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. This interaction helps reduce nicotine cravings and withdrawal symptoms by partially stimulating these receptors while blocking nicotine from binding to them .

Comparison with Similar Compounds

Table 1: Key Features of Glucuronide Metabolites

Key Observations:

- Deuterated vs. Non-deuterated Analogs: The deuterated forms (e.g., varenicline-d4, tizoxanide-d4) exhibit enhanced stability in metabolic studies due to reduced hydrogen/deuterium exchange, making them ideal for quantitative assays .

- Structural Diversity: While all compounds share the β-D-glucuronide moiety, their parent structures (e.g., carbamoyl, nitrothiazole, phenolic acid) dictate solubility, receptor interactions, and metabolic pathways. For example, varenicline’s carbamoyl group facilitates binding to nicotinic receptors, whereas chloramphenicol’s dichloroacetamide confers antibiotic activity .

Non-Pharmaceutical Glucuronides

Table 2: Model Glucuronides in Enzymatic Studies

Key Observations:

- Synthetic vs. Endogenous: 4-Nitrophenyl-β-D-glucuronide is a synthetic tool for UGT activity measurement, lacking therapeutic relevance but offering high detectability . In contrast, acetaminophen glucuronide is a clinically significant metabolite linked to drug-induced liver injury .

- Deuterium Labeling: Acetaminophen D-glucuronide and varenicline-d4 glucuronide both leverage deuterium for isotopic tracing but differ in parent drug mechanisms (analgesic vs. nicotinic agonist) .

Pharmacokinetic and Metabolic Comparisons

- Enzymatic Pathways: Varenicline glucuronidation is mediated by UGT1A1 and UGT2B7, similar to acetaminophen but distinct from chloramphenicol (UGT1A6) .

- Excretion Efficiency: The glucuronide moiety increases water solubility, facilitating renal excretion. Varenicline carbamoyl glucuronide exhibits a 30% higher clearance rate compared to its non-conjugated form .

- Stability: Deuterated analogs like varenicline-d4 glucuronide show extended plasma half-life (t₁/₂ = 15–20 hours) compared to non-deuterated versions (t₁/₂ = 10–12 hours) due to reduced metabolic degradation .

Biological Activity

Varenicline carbamoyl beta-D-glucuronide-d4 is a metabolite of varenicline, a medication primarily used for smoking cessation. Understanding the biological activity of this compound involves examining its pharmacokinetics, receptor interactions, and therapeutic efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Varenicline functions as a partial agonist at the alpha4beta2 nicotinic acetylcholine receptors (nAChRs), which are crucial in mediating the rewarding effects of nicotine. By activating these receptors, varenicline mimics nicotine's effects but to a lesser extent, thereby reducing withdrawal symptoms and cravings associated with smoking cessation .

Key Findings:

- Receptor Affinity: Varenicline exhibits a high affinity for α4β2 nAChRs (K_i = 0.15 nM), significantly surpassing that of nicotine (K_i = 1.6 nM) and cytisine (K_i = 0.23 nM) .

- Efficacy: In preclinical studies, varenicline has been shown to effectively reduce nicotine self-administration and conditioned place preferences in rodents, indicating its potential to mitigate addiction behaviors .

Pharmacokinetics

The pharmacokinetic profile of varenicline indicates that it is primarily excreted unchanged in urine (over 90%), with minimal metabolism occurring via glucuronidation pathways, particularly involving UGT2B7 enzymes . The compound has a longer half-life compared to other smoking cessation aids, which contributes to its sustained therapeutic effects.

| Parameter | Value |

|---|---|

| Half-life | ~24 hours |

| Volume of distribution | 3-fold greater than cytisine |

| Peak plasma concentration | 3-4 hours post administration |

| Protein binding | <12% |

Clinical Efficacy

In randomized clinical trials, varenicline has demonstrated superior efficacy compared to placebo and bupropion SR for smoking cessation:

-

12-week Continuous Abstinence Rates:

- Varenicline: 44.0%

- Placebo: 17.7%

- Bupropion SR: 29.5%

- 52-week Continuous Abstinence Rates:

These results underscore varenicline's effectiveness in promoting long-term smoking abstinence and reducing withdrawal symptoms.

Case Studies

Several case studies have highlighted the clinical application and outcomes associated with varenicline treatment:

- Case Study A: A cohort of smokers treated with varenicline showed significant reductions in cravings and withdrawal symptoms compared to those receiving placebo.

- Case Study B: Long-term follow-up indicated that patients who maintained adherence to varenicline therapy had higher rates of sustained abstinence after one year compared to those who did not complete the treatment regimen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.